Bienvenue dans la boutique en ligne BenchChem!

Lenvatinib impurity 8

Pharmaceutical impurity profiling Chromatographic method development Structural characterization

Lenvatinib Impurity 8 (6-Cyano Lenvatinib) is the only analytically valid reference standard for quantifying the cyano-substituted process impurity in Lenvatinib API. The 6-cyano (-C≡N) substitution fundamentally alters chromatographic retention, UV absorbance, and MS fragmentation compared to the parent carboxamide drug or Impurity A (CAS 417721-36-9), making generic substitution impossible without invalidating ICH Q2(R1)/Q3A(R2) compliance. Essential for method validation, system suitability, relative response factor determination, and stability monitoring in ANDA/DMF submissions.

Molecular Formula C21H17ClN4O3
Molecular Weight 408.8 g/mol
CAS No. 1882873-21-3
Cat. No. B1436085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenvatinib impurity 8
CAS1882873-21-3
Molecular FormulaC21H17ClN4O3
Molecular Weight408.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
InChIInChI=1S/C21H17ClN4O3/c1-28-20-10-18-15(8-12(20)11-23)19(6-7-24-18)29-14-4-5-17(16(22)9-14)26-21(27)25-13-2-3-13/h4-10,13H,2-3H2,1H3,(H2,25,26,27)
InChIKeyCKIBVUCMZIZNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenvatinib Impurity 8 (CAS 1882873-21-3): A Critical Reference Standard for Precision Analytical Method Development in Lenvatinib Quality Control


Lenvatinib Impurity 8, also known as 6-Cyano Lenvatinib or 1-(2-chloro-4-((6-cyano-7-methoxyquinolin-4-yl)oxy)phenyl)-3-cyclopropylurea, is a chemically defined process-related impurity arising during the synthesis of the multi-kinase inhibitor Lenvatinib . With a molecular formula of C21H17ClN4O3 and a molecular weight of 408.84 g/mol, this compound represents a distinct structural variant featuring a cyano substitution at the 6-position of the quinoline core, in contrast to the carboxamide moiety present in the parent drug substance . As a high-purity reference standard (typically ≥95%), it is indispensable for developing and validating selective analytical methods that must accurately resolve and quantify this specific impurity from the active pharmaceutical ingredient and other closely related process byproducts [1].

Why Substituting Lenvatinib Impurity 8 with a Generic 'Lenvatinib Impurity' Standard Compromises Analytical Specificity and Regulatory Compliance


Generic substitution of Lenvatinib Impurity 8 with an alternative impurity standard is analytically unsound due to fundamental differences in molecular structure and resulting physicochemical properties. Unlike the parent drug Lenvatinib, which contains a carboxamide group at the 6-position of the quinoline ring, Impurity 8 incorporates a cyano (-C≡N) substituent, significantly altering its chromatographic retention behavior, ultraviolet absorbance profile, and mass spectrometric fragmentation pattern [1]. Substituting with a structurally dissimilar impurity, such as Impurity A (4-chloro-7-methoxyquinoline-6-carboxamide, CAS 417721-36-9) or Impurity F (a carboxylic acid derivative), would yield non-equivalent analytical responses and invalidate the accuracy of impurity quantification methods [2]. Regulatory guidelines including ICH Q3A(R2) and ICH M7(R1) mandate the use of well-characterized, compound-specific reference standards for each identified impurity to ensure accurate determination of impurity levels in drug substance and product batches [3]. Consequently, the use of an incorrect or generic impurity standard introduces unquantifiable risk of misidentification, inaccurate quantitation, and potential regulatory non-compliance during ANDA or DMF submissions.

Quantitative Differentiation of Lenvatinib Impurity 8: Comparative Analytical and Structural Evidence


Molecular Structural Divergence: Cyano vs. Carboxamide Functionality Drives Chromatographic Selectivity Requirements

Lenvatinib Impurity 8 possesses a cyano group (-C≡N) at the 6-position of the quinoline core, whereas the parent drug Lenvatinib contains a carboxamide (-CONH2) moiety at the same location . This substitution results in a calculated exact molecular mass difference of -10.998 Da (Impurity 8: 408.0989181 g/mol vs. Lenvatinib: 419.086 g/mol) and a predicted LogP variation of approximately 0.5 units (Impurity 8 XLogP: 3.6 vs. Lenvatinib estimated LogP: ~3.1) [1]. The distinct electronic properties of the cyano group also modify the UV absorption spectrum, necessitating method-specific relative response factor (RRF) determination rather than assuming area normalization equivalence [2].

Pharmaceutical impurity profiling Chromatographic method development Structural characterization

Regulatory Compliance and Method Validation Necessitate Impurity-Specific Reference Standards for Accurate Quantification

Regulatory guidelines including ICH Q3A(R2) and ICH M7(R1) require that individual impurities be controlled at specified limits, and their accurate quantification demands the use of a well-characterized reference standard for each impurity [1]. A validated LC-MS/MS method for Lenvatinib and its related impurities in rat plasma demonstrated that using a specific impurity standard (e.g., Impurity-4) as an active metabolite surrogate achieved precise quantification with recovery rates between 85-115% and precision (%RSD) below 15% across the calibration range [2]. In contrast, employing a structurally non-equivalent impurity standard would introduce significant bias, potentially leading to either underestimation or overestimation of Impurity 8 levels, with direct implications for batch release decisions and patient safety assessments.

Regulatory affairs Analytical method validation Quality control

Stability-Indicating Method Development: Impurity 8 as a Critical Marker for Forced Degradation Studies

Forced degradation studies of Lenvatinib mesylate conducted per ICH Q1A(R2) guidelines identified nine distinct degradation products (L1 to L9) under hydrolytic stress conditions, with no degradation observed under thermal, oxidative, or photolytic stress [1]. While Impurity 8 was not specifically identified among the L1-L9 degradants in this study, its presence as a process impurity necessitates its inclusion in a comprehensive stability-indicating method to ensure that any increase in its level during stability studies can be accurately monitored. The UHPLC-PDA method employed in the study achieved baseline separation of all degradation products, with resolution (Rs) > 1.5 for all critical pairs, demonstrating the feasibility of developing selective methods for impurity profiling [1]. Inclusion of Impurity 8 as a system suitability marker in such methods provides assurance that the analytical system can distinguish this process impurity from potential degradation products.

Forced degradation Stability studies Impurity profiling

Critical Application Scenarios for Lenvatinib Impurity 8 in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for ANDA/DMF Submissions

Lenvatinib Impurity 8 is utilized as a primary reference standard during the development and validation of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods intended for the quantification of process-related impurities in Lenvatinib drug substance and finished product. Its use is essential for establishing system suitability criteria, determining relative response factors (RRFs), and validating method accuracy, precision, and specificity as required by ICH Q2(R1) and regulatory agencies for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1].

Quality Control Release Testing and Stability Monitoring

In routine quality control (QC) laboratories, Impurity 8 serves as a calibrated reference material for the quantitative determination of this specific impurity in Lenvatinib batches. Its use ensures that impurity levels remain within the limits established during process validation and specified in regulatory filings (e.g., ICH Q3A(R2) thresholds). Furthermore, it is employed in stability studies to monitor any potential increase in Impurity 8 content under long-term, accelerated, or stress storage conditions, thereby supporting shelf-life determination and ensuring product quality throughout its lifecycle [1].

Process Development and Optimization in API Manufacturing

During the development and scale-up of Lenvatinib active pharmaceutical ingredient (API) synthesis, Impurity 8 is used as a tracking marker to evaluate the efficiency of purification steps (e.g., recrystallization, chromatography) in removing this specific byproduct. Quantitative analysis using this reference standard allows process chemists to optimize reaction conditions and purification protocols to minimize impurity formation and achieve the desired purity profile for the final API, thereby enhancing process robustness and yield [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenvatinib impurity 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.